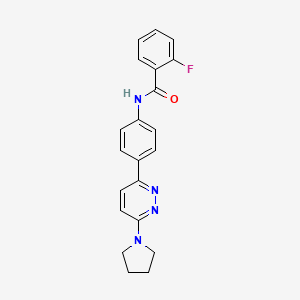

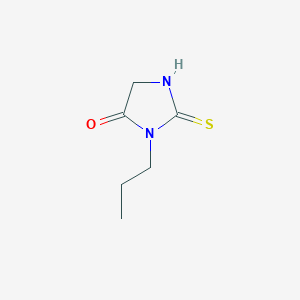

![molecular formula C18H18N2OS B2971209 2-[1-[(3-Methylphenyl)methyl]indol-3-yl]sulfanylacetamide CAS No. 862825-78-3](/img/structure/B2971209.png)

2-[1-[(3-Methylphenyl)methyl]indol-3-yl]sulfanylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[1-[(3-Methylphenyl)methyl]indol-3-yl]sulfanylacetamide” is a chemical compound that has gained significant attention in scientific research due to its potential implications in various fields. It is an indole derivative, which are known for their diverse biological activities and clinical applications .

Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . Given the structural similarity, 2-[1-[(3-Methylphenyl)methyl]indol-3-yl]sulfanylacetamide could potentially be explored for its efficacy against various RNA and DNA viruses, contributing to the development of new antiviral medications.

Anti-inflammatory and Analgesic Properties

Some indole derivatives have demonstrated anti-inflammatory and analgesic activities, comparable to known drugs like indomethacin and celecoxib . Research into 2-[1-[(3-Methylphenyl)methyl]indol-3-yl]sulfanylacetamide could uncover its potential as a non-steroidal anti-inflammatory drug (NSAID), providing an alternative with possibly fewer side effects.

Antimicrobial Activity

The antimicrobial potential of indole derivatives has been a subject of interest, with studies showing effectiveness against drug-resistant bacterial infections . 2-[1-[(3-Methylphenyl)methyl]indol-3-yl]sulfanylacetamide may serve as a scaffold for developing new antibacterial agents, particularly targeting resistant strains.

Anticancer Activity

Indole compounds have been found to induce apoptosis in cancer cells, arrest cell growth in specific phases, and inhibit tubulin polymerization . Investigating 2-[1-[(3-Methylphenyl)methyl]indol-3-yl]sulfanylacetamide could lead to the discovery of novel mechanisms of action against cancer cells, potentially contributing to the development of new chemotherapeutic agents.

Enzyme Inhibition

Indole derivatives are known to interact with various enzymes, influencing their activity. This interaction is crucial for designing enzyme inhibitors that can be used to treat diseases like Alzheimer’s and Parkinson’s . Studying 2-[1-[(3-Methylphenyl)methyl]indol-3-yl]sulfanylacetamide in this context could provide insights into its therapeutic applications in neurodegenerative diseases.

Antioxidant Properties

The indole nucleus is associated with antioxidant activity, which is essential in combating oxidative stress-related diseases . Exploring the antioxidant capacity of 2-[1-[(3-Methylphenyl)methyl]indol-3-yl]sulfanylacetamide could lead to its application in preventing or treating conditions caused by oxidative damage.

Drug Development and Synthesis

The indole moiety is a common feature in many pharmacologically active compounds2-[1-[(3-Methylphenyl)methyl]indol-3-yl]sulfanylacetamide could be utilized as a precursor or intermediate in the synthesis of various drugs, enhancing the diversity of available pharmaceuticals .

Research Tool in Molecular Biology

Due to its potential biological activities, 2-[1-[(3-Methylphenyl)methyl]indol-3-yl]sulfanylacetamide could be used as a molecular probe or tool in biological research to study cellular processes, receptor-ligand interactions, and the mechanisms of various diseases .

Propriétés

IUPAC Name |

2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-13-5-4-6-14(9-13)10-20-11-17(22-12-18(19)21)15-7-2-3-8-16(15)20/h2-9,11H,10,12H2,1H3,(H2,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRXITALKOHGEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-[(3-Methylphenyl)methyl]indol-3-yl]sulfanylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

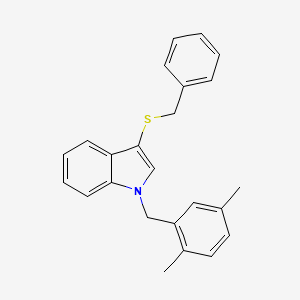

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-3-yl]acetamide](/img/structure/B2971131.png)

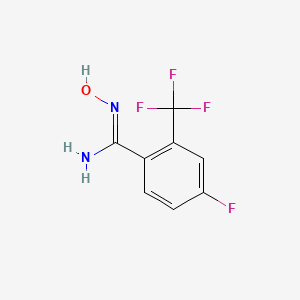

![N-(2-methoxyethyl)-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2971132.png)

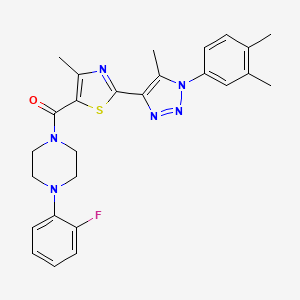

![6-methyl-N-[3-(methylsulfanyl)phenyl]-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2971133.png)

![6-Bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2971135.png)

![3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2971142.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2971143.png)

![2-Chloro-N-[2-(2-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B2971146.png)